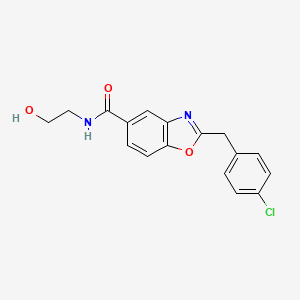
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide, also known as Cbz-HEB, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a benzoxazole derivative that has been shown to have a variety of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of dopamine release in the brain. Specifically, this compound has been shown to enhance the activity of a specific type of dopamine receptor known as the D1 receptor. This enhancement leads to an increase in the release of dopamine in certain areas of the brain, which in turn can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
This compound has a variety of interesting biochemical and physiological effects that have been studied in both in vitro and in vivo models. One of the main effects of this compound is its ability to enhance the release of dopamine in the brain, as mentioned earlier. This effect has been shown to have a variety of downstream effects, including increased locomotor activity, enhanced learning and memory, and increased motivation.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide in lab experiments is its ability to enhance dopamine release in the brain. This effect can be useful for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using this compound is that it can be difficult to work with due to its relatively low solubility in water. This can make it challenging to administer the compound in certain experimental settings.
未来方向
There are a variety of potential future directions for research on 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide. One area of interest is in using this compound as a potential treatment for addiction and other dopamine-related disorders. Additionally, there is interest in exploring the mechanism of action of this compound in more detail, as well as investigating potential side effects and safety concerns associated with its use. Finally, there is potential for using this compound as a tool for studying the role of dopamine in various physiological and behavioral processes.
合成方法
The synthesis method for 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide involves a series of chemical reactions that start with commercially available starting materials. The first step involves the reaction of 4-chlorobenzylamine with 2-hydroxyethyl isocyanate to form the intermediate 2-(4-chlorobenzyl)-N-(2-hydroxyethyl) carbamoyl chloride. This intermediate is then reacted with 2-aminophenol to form the final product, this compound. The overall yield of this synthesis method is around 40-50%, making it a relatively efficient method for producing this compound.
科学研究应用
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide has been studied extensively for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to have interesting effects on the central nervous system. Specifically, this compound has been shown to enhance the release of dopamine in the brain, which is a neurotransmitter that plays a key role in reward and motivation. This effect has led to interest in using this compound as a potential treatment for addiction and other disorders related to dopamine dysfunction.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-4-1-11(2-5-13)9-16-20-14-10-12(3-6-15(14)23-16)17(22)19-7-8-21/h1-6,10,21H,7-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYHVDFNJKWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)](/img/structure/B5002231.png)
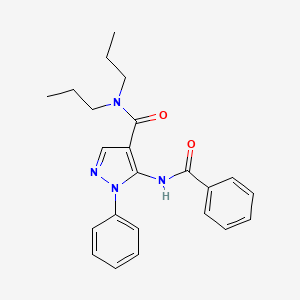
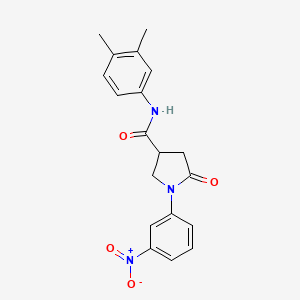
![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5002253.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5002256.png)
![5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5002272.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)propanamide](/img/structure/B5002283.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B5002298.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
![1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5002315.png)
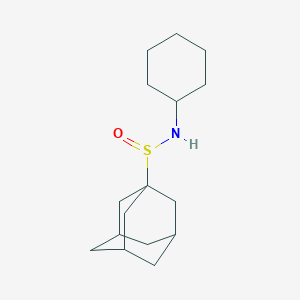
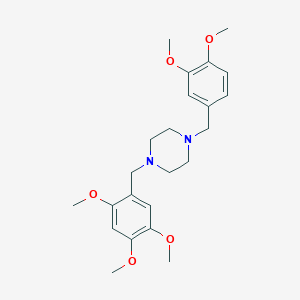
![diethyl 3-methyl-5-{[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5002337.png)